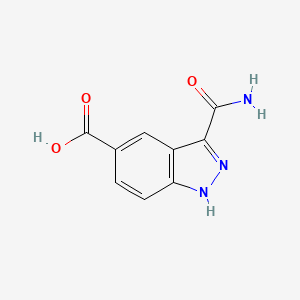
2-Sulfanylcyclohepta-2,4,6-trien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Sulfanylcyclohepta-2,4,6-trien-1-one, also known as tropolone, is an organic compound with the molecular formula C₇H₆O₂. It is a derivative of tropone, featuring a hydroxyl group adjacent to a ketone group on a seven-membered carbon ring with three conjugated double bonds. This compound is notable for its aromatic properties and is relatively uncommon in natural products .
Métodos De Preparación
The synthesis of 2-Sulfanylcyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide. Another method includes the indirect synthesis from tropinone via a Hofmann elimination followed by bromination . Industrial production methods typically involve these synthetic routes, optimized for large-scale production.
Análisis De Reacciones Químicas
2-Sulfanylcyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with the compound reacting with halogens and other nucleophiles.
Common reagents used in these reactions include bromine for electrophilic substitution and potassium hydroxide for ring contraction reactions. Major products formed from these reactions include benzoic acid and other aromatic compounds .
Aplicaciones Científicas De Investigación
2-Sulfanylcyclohepta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Sulfanylcyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets through its aromatic ring and functional groups. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating these details .
Comparación Con Compuestos Similares
2-Sulfanylcyclohepta-2,4,6-trien-1-one can be compared to other similar compounds such as:
Tropone: Lacks the hydroxyl group and has different reactivity and properties.
Cycloheptatriene: The parent compound without the ketone and hydroxyl groups.
Tropolone derivatives: Compounds with various substitutions on the tropolone ring, exhibiting different chemical and biological properties.
These comparisons highlight the unique features of this compound, particularly its aromaticity and functional groups, which contribute to its distinct reactivity and applications.
Propiedades
Número CAS |
1073-38-7 |
|---|---|
Fórmula molecular |
C7H6OS |
Peso molecular |
138.19 g/mol |
Nombre IUPAC |
2-sulfanylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H6OS/c8-6-4-2-1-3-5-7(6)9/h1-5H,(H,8,9) |
Clave InChI |
DNBQDZRBEGFUEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=O)C=C1)S |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-3-(6-methyl-1H-benzo[d]imidazol-2-yl)pyrazin-2-amine](/img/structure/B8506443.png)

![Benzo[f][1,7]naphthyridin-5-amine](/img/structure/B8506451.png)
![1h-Isoindole-5-carboxylic acid,6-[(2-fluoro-4-iodophenyl)amino]-2,3-dihydro-1-oxo-,methyl ester](/img/structure/B8506458.png)







![4-Chloro-6-isobutylthieno[2,3-d]pyrimidine](/img/structure/B8506510.png)
